molecular formula C84H144N28O19 B12372729 H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2

H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2

Cat. No.: B12372729
M. Wt: 1850.2 g/mol
InChI Key: YOQBMAMXLINQQH-BEBDTPEXSA-N
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Description

The compound H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2 is a peptide composed of 16 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s N-terminal.

    Coupling: of the next protected amino acid.

    Repetition: of deprotection and coupling cycles until the desired sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides like This compound typically involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and methionine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell membrane disruption and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products

Mechanism of Action

The mechanism of action of H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2 involves its interaction with cell membranes. It binds to the lipid bilayer, causing membrane disruption and cell lysis. This peptide targets bacterial cell membranes, making it an effective antimicrobial agent. The molecular pathways involved include the formation of pores in the membrane, leading to ion imbalance and cell death .

Comparison with Similar Compounds

Similar Compounds

    Magainin: Another antimicrobial peptide with a similar mechanism of action.

    Defensin: A peptide with antimicrobial and immune-modulating properties.

    Cecropin: An antimicrobial peptide found in insects.

Uniqueness

H-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-Gly-NH2: is unique due to its high potency and specificity for bacterial membranes. Its ability to disrupt cell membranes without affecting mammalian cells makes it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C84H144N28O19

Molecular Weight

1850.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-N-(2-amino-2-oxoethyl)pentanediamide

InChI

InChI=1S/C84H144N28O19/c1-10-46(7)67(111-77(126)59(39-49-41-97-51-22-13-12-21-50(49)51)108-78(127)61(43-113)109-81(130)68(47(8)11-2)110-76(125)58(37-44(3)4)107-69(118)48(9)99-79(128)62-27-20-36-112(62)82(131)60(38-45(5)6)100-66(117)40-87)80(129)106-53(24-15-17-33-86)72(121)103-54(25-18-34-95-83(91)92)73(122)101-52(23-14-16-32-85)71(120)102-55(26-19-35-96-84(93)94)74(123)105-57(29-31-64(89)115)75(124)104-56(28-30-63(88)114)70(119)98-42-65(90)116/h12-13,21-22,41,44-48,52-62,67-68,97,113H,10-11,14-20,23-40,42-43,85-87H2,1-9H3,(H2,88,114)(H2,89,115)(H2,90,116)(H,98,119)(H,99,128)(H,100,117)(H,101,122)(H,102,120)(H,103,121)(H,104,124)(H,105,123)(H,106,129)(H,107,118)(H,108,127)(H,109,130)(H,110,125)(H,111,126)(H4,91,92,95)(H4,93,94,96)/t46-,47-,48-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-/m0/s1

InChI Key

YOQBMAMXLINQQH-BEBDTPEXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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